methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate typically involves multiple steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Condensation reaction: The thiazolidinone intermediate is then condensed with a benzaldehyde derivative to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones or benzoates.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4,5-dimethoxy-2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is unique due to its combination of a thiazolidinone ring and a dimethoxybenzoate moiety. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H20N2O5S2/c1-5-6-19-15(20)14(26-17(19)25)9-18-11-8-13(23-3)12(22-2)7-10(11)16(21)24-4/h7-9,20H,5-6H2,1-4H3 |
InChI Key |
XAZAVTYUYTXKBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O |
Origin of Product |
United States |
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